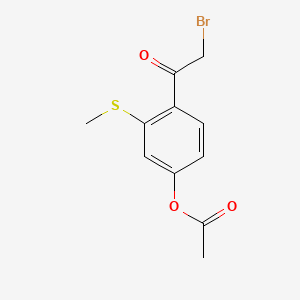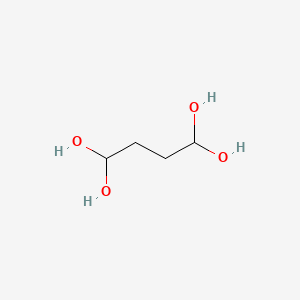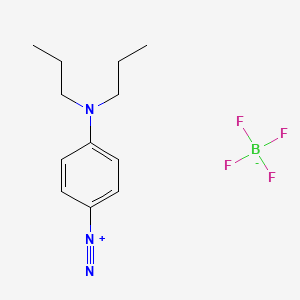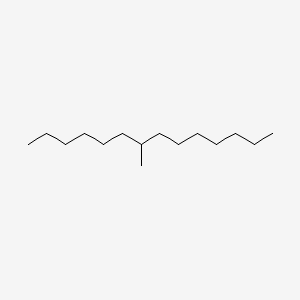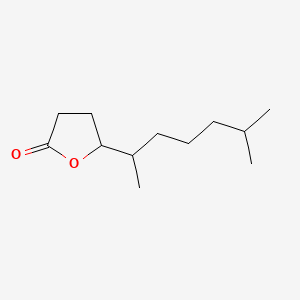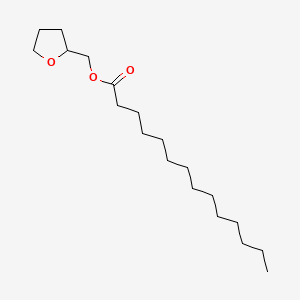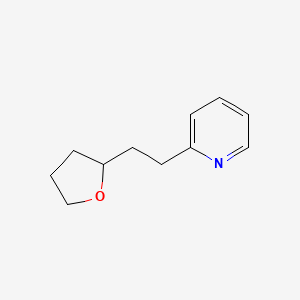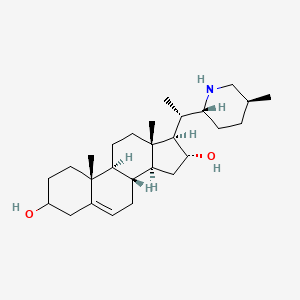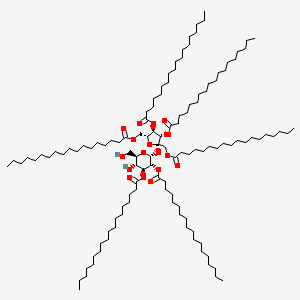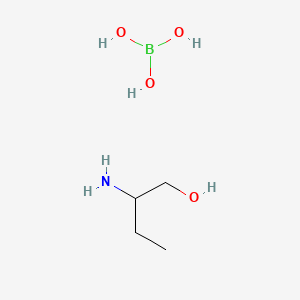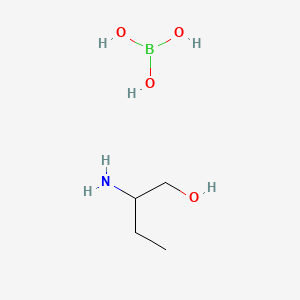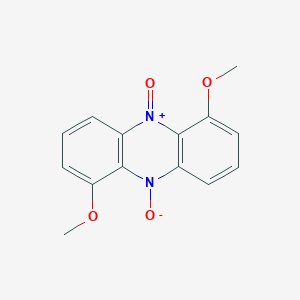
1-Propanone, 2-hydroxy-1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 2-hydroxy-1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)- is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, diphenyl groups, and a triazole ring
Méthodes De Préparation
The synthesis of 1-Propanone, 2-hydroxy-1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hydroxy Group:
Incorporation of Diphenyl Groups: The diphenyl groups are often introduced via Friedel-Crafts acylation reactions.
Addition of the Triazole Ring: The triazole ring is typically formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
1-Propanone, 2-hydroxy-1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Propanone, 2-hydroxy-1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Propanone, 2-hydroxy-1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, by disrupting essential cellular processes.
Comparaison Avec Des Composés Similaires
1-Propanone, 2-hydroxy-1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)- can be compared with other similar compounds, such as:
1-Propanone, 2-hydroxy-1,3-diphenyl-:
2,3-Dihydroxy-1,3-diphenyl-1-propanone: This compound features additional hydroxy groups, leading to different reactivity and biological activity.
Propriétés
Numéro CAS |
107658-57-1 |
|---|---|
Formule moléculaire |
C17H15N3O2 |
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
2-hydroxy-1,2-diphenyl-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C17H15N3O2/c21-16(14-7-3-1-4-8-14)17(22,11-20-13-18-12-19-20)15-9-5-2-6-10-15/h1-10,12-13,22H,11H2 |
Clé InChI |
AVUAAOVIRAEOSW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(CN2C=NC=N2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


